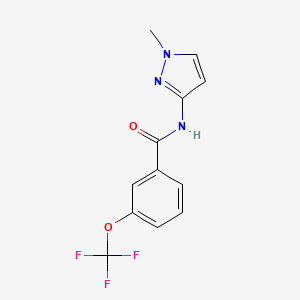![molecular formula C15H17N3O3 B12241619 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12241619.png)
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin moiety, which is known for its biological activity, and a pyrimidin-2-amine group, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzodioxin moiety, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antibacterial or antiviral agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can activate ligand-activated transcription factors that regulate gene expression involved in cellular processes such as inflammation, apoptosis, and cell proliferation. This makes it a potential candidate for therapeutic applications in diseases where these pathways are dysregulated.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin moiety but differs in the sulfonamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Another similar compound with an acetamido group.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine is unique due to its combination of the benzodioxin and pyrimidin-2-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-methoxy-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H17N3O3/c1-18(15-16-6-5-14(17-15)19-2)10-11-3-4-12-13(9-11)21-8-7-20-12/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
ATZAKADGCNGKCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CC(=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-ol](/img/structure/B12241536.png)
![2-{5-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12241538.png)
![2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B12241539.png)
![2-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12241540.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B12241544.png)
![1-[5-(1-Benzofuran-5-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B12241545.png)
![2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide](/img/structure/B12241550.png)

![2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12241560.png)
amino}pyrimidine-4-carbonitrile](/img/structure/B12241576.png)
![1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B12241583.png)
![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12241586.png)
![N-[(4-methylphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12241587.png)
![8-(2-Difluoromethanesulfonylbenzoyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B12241602.png)
